iCRT-14-d5
Description
iCRT-14-d5 is a small molecule inhibitor that has garnered significant attention due to its potential therapeutic applications. It is a deuterated derivative of iCRT-14, which is known for its potent inhibition of the Wnt/β-catenin signaling pathway. The molecular formula of this compound is C21H12D5N3O2S, and it has a molecular weight of 380.47 .
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D |
InChI Key |
NCSHZXNGQYSKLR-CNCXFELZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CN=CC=C4)C)/SC2=O)[2H])[2H] |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of iCRT-14-d5 involves multiple steps, starting from the precursor iCRT-14. The preparation typically includes deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and metabolic profile . The synthetic route involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
iCRT-14-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
iCRT-14-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the Wnt/β-catenin pathway in cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.
Industry: It is used in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Mechanism of Action
iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for regulating cell growth and differentiation. This compound binds to β-catenin, preventing its interaction with T-cell factor (TCF) and thereby inhibiting the transcription of Wnt target genes . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
iCRT-14-d5 is unique due to its deuterated structure, which enhances its stability and metabolic profile compared to its non-deuterated counterpart, iCRT-14. Similar compounds include:
iCRT-14: A non-deuterated version with similar inhibitory effects on the Wnt/β-catenin pathway.
iCRT-3: Another inhibitor of the Wnt/β-catenin pathway, but with different potency and selectivity.
This compound stands out due to its improved pharmacokinetic properties, making it a more effective tool for research and potential therapeutic applications.
Biological Activity
iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule recognized for its significant role as an inhibitor of the β-catenin-responsive transcription pathway. This compound has gained attention in cancer research due to its ability to modulate the Wnt signaling pathway, which is crucial in various cellular processes, including development and tumorigenesis.
- Chemical Formula : C21H17N3O2S
- Molecular Weight : 375.44 g/mol
- IC50 Value : Approximately 40.3 nM, indicating its potency in disrupting Wnt pathway activity.
This compound functions by inhibiting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This inhibition prevents β-catenin from accumulating in the nucleus, thereby blocking the transcription of Wnt target genes. Specifically, it has been shown to induce G0/G1 cell cycle arrest in colorectal cancer cell lines such as HCT-116 and HT29, and enhance transgene expression in prostate cancer cells (PC-3) by 16 to 35-fold when utilized in nonviral transfection systems .
Biological Activity Overview
The biological activity of this compound has been extensively studied across various parameters:
- Cell Cycle Regulation : In vitro studies demonstrate that this compound induces significant cell cycle arrest.
- Gene Expression Modulation : Enhances transgene expression significantly across different cell types.
- Selective Inhibition : It selectively inhibits β-catenin-dependent transcription without affecting other signaling pathways, making it a valuable tool for targeted studies.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and related compounds that also inhibit Wnt signaling:
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| iCRT-14 | 677331-12-3 | Non-deuterated version; potent β-catenin inhibitor | Directly influences β-catenin/TCF4 interaction |
| XAV939 | 774254-09-9 | Inhibits tankyrase; promotes degradation of Axin | Targets different aspects of Wnt signaling |
| FH535 | 1024870-62-0 | Dual inhibitor of β-catenin and PPARγ | Broader target profile affecting metabolism |
| LGK974 | 1403266-90-8 | Selective inhibitor of porcupine | Acts upstream in Wnt signaling pathway |
Case Studies and Research Findings
- Colorectal Cancer Studies :
-
Transgene Expression Enhancement :
- Research indicated that this compound enhances transgene expression in PC-3 cells significantly, suggesting potential applications in gene therapy where enhanced expression is critical for therapeutic efficacy.
-
Mechanistic Insights :
- In a study assessing the effects of various inhibitors on cervical cancer cell lines (HeLa, SiHa, CaSki), it was found that while iCRT-14 could reduce cell viability, its efficacy varied among different cell types. Notably, c-Myc expression remained active despite treatment with iCRT-14, indicating complex interactions within the Wnt signaling pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
